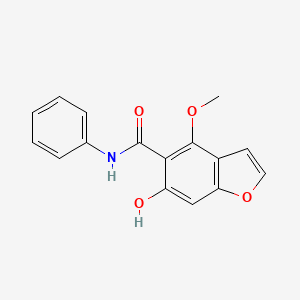
6-hydroxy-4-methoxy-N-phenylbenzofuran-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxy-4-methoxy-N-phenylbenzofuran-5-carboxamide is a synthetic organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals. This particular compound features a benzofuran core with hydroxy, methoxy, and carboxamide functional groups, making it a versatile molecule for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-4-methoxy-N-phenylbenzofuran-5-carboxamide typically involves multiple steps:
Formation of the Benzofuran Core: The initial step often involves the cyclization of 2-hydroxy-4-methoxybenzaldehyde with chloroacetic acid in the presence of a base to form the benzofuran ring.
Introduction of the Hydroxy Group: The hydroxy group at the 6-position can be introduced via demethylation of a methoxy precursor using reagents like boron tribromide or sodium ethanethiolate.
Carboxamide Formation: The carboxamide group is introduced by reacting the benzofuran derivative with an appropriate amine, such as aniline, under conditions that facilitate amide bond formation, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for cost-effectiveness, safety, and scalability. This often involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Green Chemistry Principles: Utilizing environmentally benign solvents and reagents to minimize waste and hazardous by-products.
Process Optimization: Fine-tuning reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Hydroxy-4-methoxy-N-phenylbenzofuran-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups via nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (dimethyl sulfoxide) with oxalyl chloride (Swern oxidation).
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 6-oxo-4-methoxy-N-phenylbenzofuran-5-carboxamide.
Reduction: Formation of 6-hydroxy-4-methoxy-N-phenylbenzofuran-5-amine.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Hydroxy-4-methoxy-N-phenylbenzofuran-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-hydroxy-4-methoxy-N-phenylbenzofuran-5-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: Depending on its structure, it can influence various biochemical pathways, such as those involved in cell signaling, metabolism, or gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Hydroxybenzofuran: Lacks the methoxy and carboxamide groups, making it less versatile.
4-Methoxybenzofuran: Lacks the hydroxy and carboxamide groups, limiting its biological activity.
N-Phenylbenzofuran-5-carboxamide: Lacks the hydroxy and methoxy groups, affecting its chemical reactivity and biological properties.
Uniqueness
6-Hydroxy-4-methoxy-N-phenylbenzofuran-5-carboxamide stands out due to its unique combination of functional groups, which confer a distinct set of chemical reactivities and biological activities. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
| 88258-51-9 | |
Molekularformel |
C16H13NO4 |
Molekulargewicht |
283.28 g/mol |
IUPAC-Name |
6-hydroxy-4-methoxy-N-phenyl-1-benzofuran-5-carboxamide |
InChI |
InChI=1S/C16H13NO4/c1-20-15-11-7-8-21-13(11)9-12(18)14(15)16(19)17-10-5-3-2-4-6-10/h2-9,18H,1H3,(H,17,19) |
InChI-Schlüssel |
AEQPVBYHDMZDBT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC2=C1C=CO2)O)C(=O)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


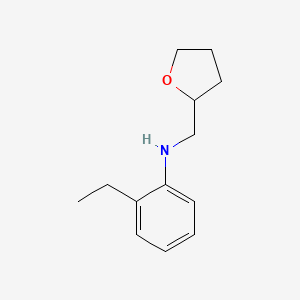
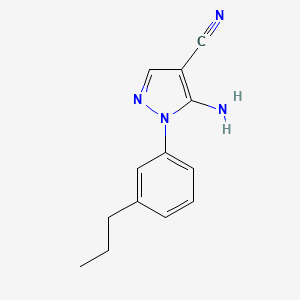
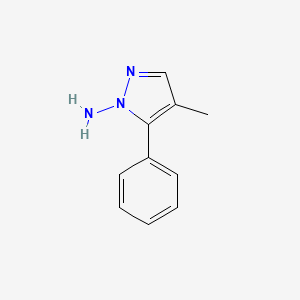
![(2S)-2-[(3aR,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxyacetonitrile](/img/structure/B12877305.png)
![4-(Aminomethyl)benzo[d]oxazol-2-ol](/img/structure/B12877318.png)
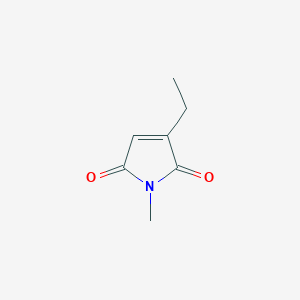
![5-[(Butylsulfanyl)methyl]-1,2-oxazol-3-yl dimethylcarbamate](/img/structure/B12877325.png)
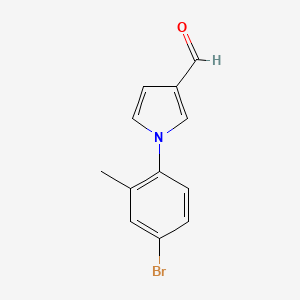


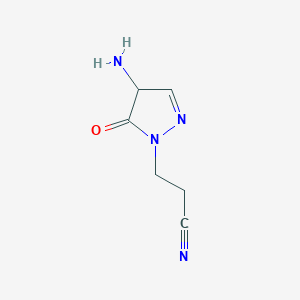

![3-tert-Butyl-N-[1-(thiophen-2-yl)ethyl]-1,2-oxazole-5-carboxamide](/img/structure/B12877354.png)
